molecular formula C13H12N4 B12797311 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline CAS No. 18202-90-9

2,3,7-Trimethylpyrazino(2,3-b)quinoxaline

Cat. No.: B12797311
CAS No.: 18202-90-9
M. Wt: 224.26 g/mol
InChI Key: HRRWDJDUSJSYQS-UHFFFAOYSA-N
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Description

2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is a fused heterocyclic compound featuring a pyrazinoquinoxaline core substituted with methyl groups at positions 2, 3, and 5. These derivatives are synthesized via nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or annulation strategies . The methyl substituents in 2,3,7-trimethylpyrazino(2,3-b)quinoxaline likely enhance its lipophilicity and metabolic stability compared to unsubstituted or bulkier aryl-substituted analogs, making it a candidate for pharmacological and material science applications.

Properties

CAS No.

18202-90-9

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2,3,7-trimethylpyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C13H12N4/c1-7-4-5-10-11(6-7)17-13-12(16-10)14-8(2)9(3)15-13/h4-6H,1-3H3

InChI Key

HRRWDJDUSJSYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=NC(=C(N=C3N=C2C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trimethylpyrazino(2,3-b)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of halogenated or alkylated quinoxaline derivatives.

Scientific Research Applications

Biological and Pharmaceutical Applications

1. Antimicrobial Activity
Quinoxaline derivatives, including 2,3,7-trimethylpyrazino(2,3-b)quinoxaline, have shown significant antimicrobial properties. Research indicates that quinoxaline compounds can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Penicillium chrysogenum .

Compound Microorganism Activity
2,3,7-Trimethylpyrazino(2,3-b)quinoxalineStaphylococcus aureusInhibitory Effect
Escherichia coliModerate Activity
Candida albicansSignificant Activity

2. Anticancer Properties
The compound has also been studied for its potential anticancer effects. Research has shown that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain synthesized derivatives have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin in various cancer cell lines .

Compound Cancer Cell Line IC50 (µg/mL)
2,3,7-Trimethylpyrazino(2,3-b)quinoxalineHCT-1161.9
MCF-72.3

3. Neurological Applications
Quinoxalines are being explored for their anticonvulsant properties. Studies indicate that certain derivatives can effectively reduce seizure activity in animal models . The mechanism involves modulation of neurotransmitter systems which can be beneficial in treating epilepsy.

Industrial Applications

1. Photoinitiators
Recent advancements have identified quinoxaline as a promising scaffold for photoinitiators used in UV-curable coatings and inks. The ability of these compounds to initiate polymerization upon exposure to light makes them valuable in manufacturing processes .

2. Organic Electronics
Due to their electronic properties, quinoxaline derivatives are being investigated for use in organic semiconductors and light-emitting devices. Their stability and efficiency make them suitable candidates for developing advanced electronic materials .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2,3,7-trimethylpyrazino(2,3-b)quinoxaline revealed its potential as a broad-spectrum antimicrobial agent. The compound was tested against various pathogens including Mycobacterium smegmatis, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Antitumor Activity
In a comparative study of various quinoxaline derivatives against cancer cell lines (HCT-116 and MCF-7), 2,3,7-trimethylpyrazino(2,3-b)quinoxaline exhibited significant cytotoxicity with IC50 values indicating its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Photophysical and Electronic Properties

Table 3: Photophysical Data for Quinoxaline Derivatives

Compound Class λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Band Gap (eV) Reference
Selenopheno[2,3-b]quinoxaline 320–400 450–550 0.15–0.30 2.8–3.2
Indolo[2,3-b]quinoxaline 350–420 480–520 0.10–0.25 2.5–2.9
Pyrazino[2,3-g]quinoxaline 290–370 N/A N/A 3.0–3.5
  • Optical Properties: Selenopheno derivatives exhibit red-shifted absorbance/emission due to selenium’s heavy atom effect, enhancing intersystem crossing . Methyl groups in 2,3,7-trimethylpyrazino(2,3-b)quinoxaline are unlikely to significantly alter electronic properties, as indoloquinoxalines show insensitivity to substituents .

Key Advantages and Limitations

  • Advantages: Methyl groups improve solubility and bioavailability compared to halogenated or aryl-substituted analogs. Simplified synthesis relative to selenophene- or thiophene-fused systems.
  • Limited fluorescence efficiency compared to selenopheno derivatives .

Biological Activity

2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline
  • CAS Number: 18202-90-9
  • Molecular Formula: C10H10N4
  • Molecular Weight: 198.22 g/mol

Synthesis

The synthesis of 2,3,7-trimethylpyrazino(2,3-b)quinoxaline typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazine ring followed by cyclization to form the quinoxaline structure. Detailed synthetic pathways can vary based on the specific methods employed in different studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,3,7-trimethylpyrazino(2,3-b)quinoxaline against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/L
Escherichia coli1.0 mg/L
Pseudomonas aeruginosa0.75 mg/L
Enterococcus faecium0.25 mg/L

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, 2,3,7-trimethylpyrazino(2,3-b)quinoxaline has been evaluated for anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cancer Cell Line IC50 Value (μg/mL)
MCF-7 (Breast Cancer)15
NCI-H460 (Lung Cancer)20
SF-268 (CNS Cancer)18

The results demonstrate that this compound has a cytotoxic effect on cancer cells while showing minimal toxicity to normal cells .

The biological activity of 2,3,7-trimethylpyrazino(2,3-b)quinoxaline is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in bacteria and cancer cells.
  • Enzyme Inhibition: It can act as an inhibitor for specific enzymes involved in metabolic pathways critical for cell survival.
  • Membrane Disruption: The compound may disrupt bacterial cell membranes leading to cell lysis.

Case Studies

  • Antimicrobial Efficacy Study:
    A study focused on the efficacy of 2,3,7-trimethylpyrazino(2,3-b)quinoxaline against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior activity compared to conventional antibiotics like vancomycin and linezolid .
  • Anticancer Evaluation:
    Another investigation assessed the compound's effectiveness against human breast adenocarcinoma (MCF-7). The findings indicated that treatment with this compound resulted in significant apoptosis in cancer cells while sparing normal fibroblast cells .

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